molecular formula C₂₈H₄₅D₃O B1159654 5-Cholesten-24(RS)-methyl-d3-3beta-ol

5-Cholesten-24(RS)-methyl-d3-3beta-ol

Cat. No.: B1159654
M. Wt: 403.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-Cholesten-24(RS)-methyl-d3-3beta-ol is a complex organic molecule It is characterized by its intricate structure, which includes multiple chiral centers and a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cholesten-24(RS)-methyl-d3-3beta-ol involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the various substituents. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, hydroxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, enzymes, or other proteins, leading to changes in cellular function and signaling pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopenta[a]phenanthrene derivatives and molecules with similar structural features. Examples include:

    Cholesterol: A well-known sterol with a similar cyclopenta[a]phenanthrene core.

    Steroid hormones: Such as testosterone and estrogen, which also share structural similarities.

Uniqueness

The uniqueness of 5-Cholesten-24(RS)-methyl-d3-3beta-ol lies in its specific stereochemistry and the presence of deuterium atoms, which can influence its chemical properties and biological activity.

Properties

Molecular Formula

C₂₈H₄₅D₃O

Molecular Weight

403.7

Synonyms

(3β,24R)-Ergost-5-en-3-ol-d3;  Campesterin-d3;  (24R)-Methylcholest-5-en-3β-ol-d3;  24(R)-Methylcholesterol-d3;  24α-Methyl-5-cholesten-3β-ol-d3;  24α-Methylcholesterol-d3;  ∆5-24-Isoergosten-3β-ol-d3;  NSC 224330-d3; 

Origin of Product

United States

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